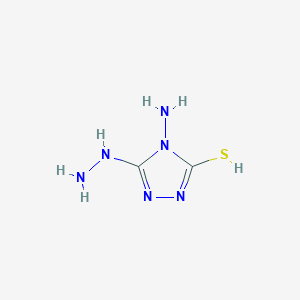
4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol: is an organic compound with the molecular formula C2H6N6S . It consists of a 1,2,4-triazole heterocycle with three functional groups: amine, thioamide, and hydrazyl . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine with thiourea. The reaction can be represented as follows :
2SC(NH2)2+3N2H4→SC2N3H(NH2)(N2H3)+4NH3+H2S
The product is then purified through recrystallization using ethanol to obtain a high-purity compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various heterocyclic compounds, such as triazolotriazines and triazolotriazepines .
Aplicaciones Científicas De Investigación
4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as the amine and hydrazyl groups, play a crucial role in its reactivity. For example, the hydrazyl group can undergo nucleophilic attack, leading to the formation of various heterocyclic compounds .
Comparación Con Compuestos Similares
- 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole
- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 3-substituted-4-amino-5-hydrazino-1,2,4-triazole Schiff bases
Uniqueness: 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form various heterocyclic compounds makes it valuable in the synthesis of new pharmaceuticals and industrial materials .
Propiedades
IUPAC Name |
4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h3-4H2,(H,5,6)(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIMQHBOTMWMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N1N)S)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NN=C(N1N)S)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
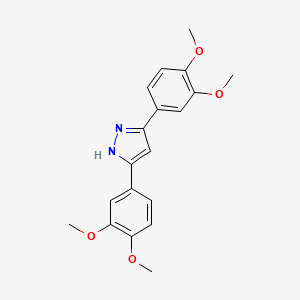
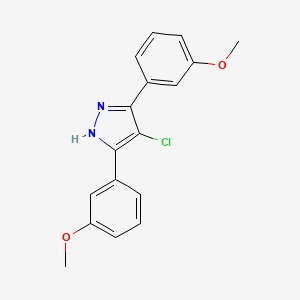


![4-[3-(diethylamino)propyl]-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B7762439.png)
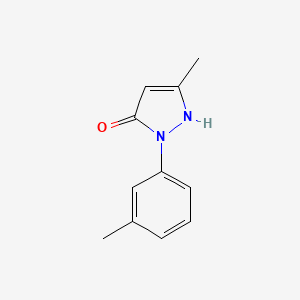
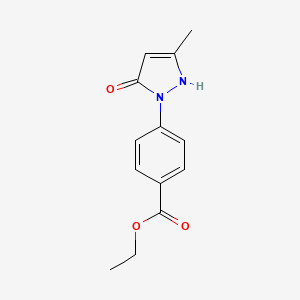

![4-[2-(4-Formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B7762457.png)
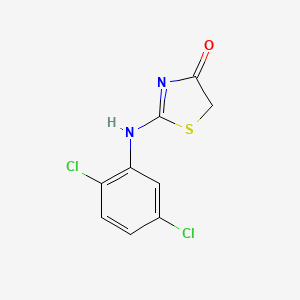
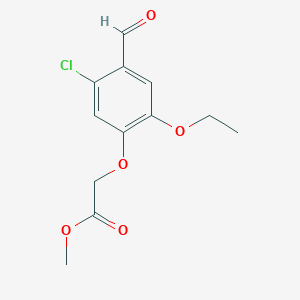
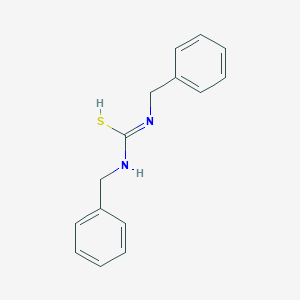
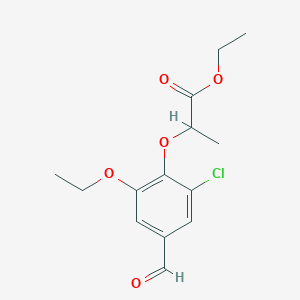
![1-(4-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B7762490.png)
